Benzène-1,3,5-tricarboxylate de triéthyle

Vue d'ensemble

Description

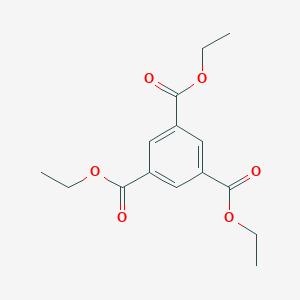

Triethyl benzene-1,3,5-tricarboxylate is an organic compound with the molecular formula C15H18O6. . This compound is a derivative of benzene-1,3,5-tricarboxylic acid, where the carboxyl groups are esterified with ethyl groups. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

Triethyl benzene-1,3,5-tricarboxylate has several applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triethyl benzene-1,3,5-tricarboxylate can be synthesized through the esterification of benzene-1,3,5-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture at elevated temperatures to achieve complete esterification .

Industrial Production Methods

In an industrial setting, the production of triethyl benzene-1,3,5-tricarboxylate follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Triethyl benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Hydrolysis: Benzene-1,3,5-tricarboxylic acid and ethanol.

Reduction: Triethyl benzene-1,3,5-tricarbinol.

Substitution: Products vary based on the nucleophile used.

Mécanisme D'action

The mechanism of action of triethyl benzene-1,3,5-tricarboxylate involves its ability to undergo esterification and hydrolysis reactions. These reactions allow it to interact with various molecular targets and pathways, making it useful in the synthesis of complex molecules and materials. The ester groups can be hydrolyzed to release the carboxylic acid, which can then participate in further chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethyl benzene-1,3,5-tricarboxylate: Similar structure but with methyl ester groups instead of ethyl.

Diethyl benzene-1,3,5-tricarboxylate: Contains two ethyl ester groups instead of three.

Benzene-1,3,5-tricarboxylic acid: The parent compound with carboxylic acid groups instead of ester groups.

Uniqueness

Triethyl benzene-1,3,5-tricarboxylate is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ethyl ester groups provide different solubility and reactivity characteristics, making it suitable for specific applications in synthesis and material science .

Activité Biologique

Triethyl benzene-1,3,5-tricarboxylate (TEBTC) is a tricarboxylic acid derivative known for its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

1. Synthesis of Triethyl Benzene-1,3,5-tricarboxylate

TEBTC can be synthesized through various methods, notably via the esterification of benzene-1,3,5-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically yields triethyl benzene-1,3,5-tricarboxylate with high efficiency.

Reaction Scheme

2. Biological Activity

TEBTC has been studied for its various biological activities, including anti-inflammatory and anticancer properties. The compound's efficacy is attributed to its ability to modulate key biological pathways.

2.1 Anti-Cancer Activity

Recent studies have highlighted the cytotoxic effects of TEBTC on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibits selective toxicity towards these cells while showing lower toxicity towards normal cells.

Table 1: Cytotoxicity of TEBTC against Cancer Cell Lines

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| MCF-7 | 9.66 ± 0.76 | Selective |

| HepG2 | 55.3 ± 0.44 | Less Active |

| WI38 | ND | Non-selective |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The anticancer activity of TEBTC is linked to its role as an inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme involved in epigenetic regulation. Inhibition of LSD1 leads to altered gene expression profiles that promote apoptosis in cancer cells.

3. Case Studies

Case Study 1: In Vitro Analysis

In a study conducted by researchers at [source], TEBTC was tested against several cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values suggesting strong selectivity for MCF-7 cells compared to HepG2 and normal fibroblast cells.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the ester groups of TEBTC could enhance its biological activity. Compounds derived from TEBTC exhibited varying degrees of LSD1 inhibition and anticancer activity, suggesting potential for further drug development.

4. Conclusion

Triethyl benzene-1,3,5-tricarboxylate is a promising compound with notable biological activities, particularly in cancer treatment. Its ability to selectively target cancer cells while preserving normal cell viability positions it as a candidate for further pharmacological exploration.

Propriétés

IUPAC Name |

triethyl benzene-1,3,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGOWZRHSOJOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280588 | |

| Record name | Triethyl benzene-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-92-4 | |

| Record name | Triethyl trimesate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl benzene-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the structural characteristics of Triethyl benzene-1,3,5-tricarboxylate and how was its structure determined?

A1: Triethyl benzene-1,3,5-tricarboxylate (C15H18O6) is a non-chiral molecule. [] While it was first synthesized in 1868, its full low-temperature structure was determined relatively recently using single-crystal X-ray diffraction. This analysis revealed that the compound crystallizes in the chiral space group P65 (or P61). []

Q2: Can Triethyl benzene-1,3,5-tricarboxylate be produced through catalytic reactions, and if so, what type of catalyst and reaction conditions are employed?

A2: Yes, Triethyl benzene-1,3,5-tricarboxylate can be generated through the catalytic cyclotrimerization of ethyl propiolate. [] This reaction utilizes a dinuclear xanthene-bridged bis(iminopyridine) di-nickel complex (Ni2(L)(DPA)) as the catalyst. [] Research indicates that a catalyst loading of 5 mol% leads to the complete conversion of ethyl propiolate to benzene products, with Triethyl benzene-1,3,5-tricarboxylate being a major product alongside Triethyl benzene-1,2,4-tricarboxylate. [] This reaction proceeds efficiently at room temperature. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.